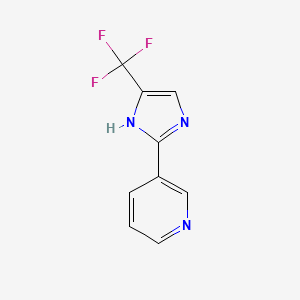

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Description

Historical Context and Discovery

The historical development of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is intrinsically linked to the discovery and understanding of its constituent heterocyclic components. The imidazole ring system was first synthesized by Heinrich Debus in 1858, although various imidazole derivatives had been discovered as early as the 1840s. Debus utilized glyoxal and formaldehyde in ammonia to form imidazole, initially calling the product glyoxaline. This pioneering synthesis, despite producing relatively low yields, established the foundation for creating carbon-substituted imidazoles and laid the groundwork for the extensive exploration of imidazole chemistry that would follow. The significance of this early work cannot be overstated, as it opened the door to understanding a heterocyclic system that would prove crucial in biological processes and pharmaceutical development.

The pyridine component has an equally distinguished history, with its discovery attributed to Scottish scientist Thomas Anderson in 1849. Anderson examined the contents of oil obtained through high-temperature heating of animal bones and separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. Owing to its flammability, Anderson named the new substance pyridine, derived from the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom. The structural elucidation of pyridine came decades later, with Wilhelm Körner and James Dewar in the 1870s suggesting that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The introduction of trifluoromethyl groups into heterocyclic chemistry represents a more recent development in the historical timeline. The trifluoromethyl group gained prominence in the mid-twentieth century as chemists began to appreciate its unique electronic and steric properties. The systematic incorporation of trifluoromethyl substituents into imidazole and pyridine frameworks emerged as pharmaceutical and materials scientists recognized the potential for enhanced molecular properties. The specific compound this compound represents the culmination of these historical developments, combining traditional heterocyclic chemistry with modern fluorine chemistry.

Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute approximately half of all known organic compounds, including many natural products and approved pharmaceutical agents. The significance of this compound in heterocyclic chemistry stems from its incorporation of two fundamental nitrogen-containing aromatic systems that exhibit distinct electronic properties and biological activities. The imidazole ring system demonstrates particular importance as it serves as a constituent of several crucial natural products, including purine, histamine, histidine, and nucleic acids. This five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions exhibits both basic and acidic characteristics, making it amphoteric in nature.

The imidazole moiety in this compound contributes significantly to the compound's chemical behavior through its ability to participate in hydrogen bonding and coordinate with metal centers. The imidazole ring possesses a calculated dipole moment of 3.61 Debye and demonstrates complete solubility in water. Its classification as an aromatic compound results from the presence of six π electrons, consisting of a pair of nonbonding electrons from the nitrogen atom at position 1 and one electron from each of the four remaining ring atoms. The basicity of imidazole, with a protonated nitrogen having a pKa of 7.1, exceeds that of pyridine due to amidine-like resonance that allows both nitrogen atoms to participate equally in charge accommodation.

The pyridine component contributes its own unique characteristics to the molecular framework. Pyridine's structure is isoelectronic with benzene but exhibits markedly different properties, including complete miscibility with water and weak basic character due to its nitrogen atom. The six-membered aromatic ring provides structural stability and serves as a versatile platform for further chemical modifications. In pharmaceutical chemistry, the pyridine ring appears in numerous marketed drugs and represents a privileged structure for medicinal chemists. The combination of imidazole and pyridine ring systems in a single molecule creates opportunities for multifunctional interactions with biological targets and enhanced pharmacological profiles.

The significance of this heterocyclic framework extends beyond individual ring properties to encompass the synergistic effects of their combination. The electron-rich imidazole ring can readily bind with various enzymes and receptors in biological systems through diverse weak interactions, while the pyridine ring provides additional binding opportunities and influences the overall electronic distribution of the molecule. This dual heterocyclic architecture represents a sophisticated approach to molecular design that leverages the complementary properties of both ring systems.

Overview of Trifluoromethylated Heterocycles in Chemical Research

Trifluoromethylated heterocycles have emerged as a critical class of compounds in contemporary chemical research, driven by the unique properties that fluorine substitution imparts to organic molecules. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and materials science due to its distinctive electronic and steric properties that can fundamentally alter various physicochemical characteristics of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. The incorporation of trifluoromethyl groups into heterocyclic frameworks represents a strategic approach to molecular optimization that has gained tremendous momentum in pharmaceutical and agrochemical industries.

The significance of trifluoromethylated heterocycles in drug discovery cannot be overstated. Research has demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and enhanced metabolic stability compared to their nitrogen-methyl counterparts, along with improved Caco-2 permeability. These enhanced properties translate directly into improved pharmaceutical profiles, making trifluoromethylated heterocycles particularly attractive for drug development programs. The unique electronic properties of the trifluoromethyl group, including its strong electron-withdrawing nature and substantial steric bulk, create opportunities for fine-tuning molecular interactions with biological targets.

Contemporary research in trifluoromethylated heterocycles has focused extensively on developing efficient synthetic methodologies for introducing trifluoromethyl groups into various heterocyclic scaffolds. Direct carbon-hydrogen trifluoromethylation protocols have been developed that demonstrate broad substrate scope and functional group tolerance. These methods utilize bench-stable trifluoromethyl radical sources and proceed under mild conditions, making them practical for pharmaceutical applications. The operational simplicity of these transformations, coupled with their predictable reactivity in complex molecular settings, has contributed significantly to their widespread adoption in medicinal chemistry programs.

The preparation of trifluoromethylpyridines specifically has been achieved through multiple synthetic approaches, including chlorine-fluorine exchange using trichloromethylpyridine precursors and direct introduction of trifluoromethyl groups using active trifluoromethyl species. These methodologies have enabled access to diverse trifluoromethylpyridine derivatives that serve as key intermediates in agrochemical and pharmaceutical synthesis. The development of efficient vapor-phase reactors for large-scale production has further enhanced the practical utility of these compounds in industrial applications.

| Property | Trifluoromethyl Group Impact | Research Applications |

|---|---|---|

| Lipophilicity | Significantly increased | Drug permeability enhancement |

| Metabolic Stability | Enhanced resistance to degradation | Pharmaceutical development |

| Hydrogen Bonding | Reduced donor capability | Receptor selectivity |

| Electronic Properties | Strong electron-withdrawing | Catalyst design |

| Steric Effects | Substantial bulk | Conformational control |

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple ring systems and substituents. The compound's official name reflects the hierarchical naming approach where the pyridine ring serves as the parent structure, and the substituted imidazole ring is treated as a substituent at the 3-position of pyridine. The complete systematic name incorporates the trifluoromethyl substituent at the 4-position of the imidazole ring, with the hydrogen atom explicitly indicated at the 1-position to denote the tautomeric form.

The Chemical Abstracts Service registry number 33468-84-7 provides a unique identifier for this specific compound in chemical databases and literature. Alternative names found in chemical databases include 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine and 2-(3-pyridyl)-4-(trifluoromethyl)imidazole, reflecting different approaches to naming the same molecular structure. The molecular formula C₉H₆F₃N₃ indicates the presence of nine carbon atoms, six hydrogen atoms, three fluorine atoms, and three nitrogen atoms, with a molecular weight of 213.16 grams per mole.

The structural classification of this compound places it within multiple chemical categories that reflect its diverse structural features. As a heterocyclic compound, it belongs to the broader class of cyclic organic compounds containing atoms of at least two different elements as ring members. More specifically, it is classified as a bicyclic heteroaromatic compound, incorporating two distinct aromatic ring systems connected through a direct bond. The presence of three nitrogen atoms distributed across the two rings establishes it as a polyazine derivative, while the trifluoromethyl substituent places it within the fluorinated heterocycle category.

From a structural perspective, the compound exhibits a planar configuration typical of aromatic heterocycles, with the imidazole and pyridine rings adopting a coplanar arrangement that maximizes conjugation between the ring systems. The trifluoromethyl group introduces significant steric and electronic perturbations to the molecular framework, influencing both the compound's physical properties and its chemical reactivity. The International Chemical Identifier key BSIXIBWASJDSKW-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity for database searching and chemical informatics applications.

| Classification Category | Specific Classification | Structural Features |

|---|---|---|

| Ring System | Bicyclic heteroaromatic | Two connected aromatic rings |

| Nitrogen Content | Polyazine | Three nitrogen atoms total |

| Fluorine Content | Trifluoromethylated | Three fluorine atoms in CF₃ group |

| Ring Sizes | 5,6-Bicyclic | Five-membered and six-membered rings |

| Aromatic Character | Fully aromatic | Both rings exhibit aromaticity |

Propriétés

IUPAC Name |

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIXIBWASJDSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496711 | |

| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-84-7 | |

| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine typically involves the construction of the imidazole ring substituted with a trifluoromethyl group and its subsequent coupling to a pyridine moiety. The key challenges include the selective introduction of the trifluoromethyl group and the formation of the heterocyclic imidazole scaffold.

Method Based on Imidazo[1,2-a]pyridine Precursors (From RSC Medicinal Chemistry Supplementary Data)

A notable method involves the preparation of substituted imidazo[1,2-a]pyridine derivatives, which are closely related to the target compound. The process includes:

Stepwise synthesis of imidazo[1,2-a]pyridine intermediates through condensation of substituted pyridin-2-amines and pyridine-2-carbaldehydes in methanol with p-toluenesulfonic acid as catalyst and 2-isocyano-2,4,4-trimethylpentane as the isocyanide source at 70 °C for 12 hours (Method A).

Subsequent transformations such as acid-mediated modifications (HCl/dioxane in methanol at 20 °C for 12 hours, Method B) and palladium-catalyzed cross-coupling reactions with aryl halides in toluene at 110 °C (Method C) to introduce various substituents.

Bromination step using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours to functionalize the imidazo[1,2-a]pyridine core (Method G).

These methods provide a modular approach to access pyridine-substituted imidazole derivatives with trifluoromethyl groups introduced via appropriate aryl halides or other electrophilic trifluoromethyl sources.

| Method | Key Reagents/Conditions | Purpose |

|---|---|---|

| A | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, MeOH, TosOH, 2-isocyano-2,4,4-trimethylpentane, 70 °C, 12 h | Formation of imidazo[1,2-a]pyridine scaffold |

| B | HCl/dioxane, MeOH, 20 °C, 12 h | Acid-mediated modification |

| C | Aryl halide, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Palladium-catalyzed cross-coupling |

| G | NBS, CH3CN, 30 °C, 5 h | Bromination of imidazo[1,2-a]pyridine |

One-Pot Telescoping S-Transfer and Trifluoromethylation Approach (Journal of Organic Chemistry, 2024)

An innovative approach for introducing trifluoromethyl groups on imidazole derivatives involves a one-pot two-step protocol starting from readily available 2-unsubstituted imidazole N-oxides:

Activation of the N-oxide function followed by a sulfur transfer and trifluoromethylation sequence.

Use of trifluoromethylthiolating agents such as AgSCF3 or Togni reagent under mild conditions.

This method shows excellent chemoselectivity, tolerating hydroxy, ketone, ester, and amide functionalities, and is suitable for synthesizing fully substituted trifluoromethylated imidazoles, including chiral and bis-trifluoromethylthiolated analogues.

Yields reported are high (up to 89% for certain derivatives), with confirmed molecular structures by 19F NMR and X-ray crystallography.

This method could be adapted for the preparation of this compound by starting from appropriate imidazole N-oxides and pyridine derivatives, offering a streamlined route to trifluoromethylated imidazoles.

Comparative Summary of Preparation Methods

Research Findings and Notes

The synthesis of trifluoromethylated imidazole derivatives is often facilitated by palladium-catalyzed cross-coupling reactions, which allow for the introduction of trifluoromethyl groups via aryl halides bearing trifluoromethyl substituents.

The one-pot trifluoromethylation method utilizing imidazole N-oxides is a recent advancement that simplifies the introduction of trifluoromethyl groups with high selectivity and yield.

Careful purification and crystallization, as detailed in patent literature, are essential to isolate the compound in a stable, pure form suitable for further applications.

Analytical techniques such as 1H NMR, 19F NMR, and single-crystal X-ray diffraction are crucial for confirming the structure and purity of the synthesized compounds.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl group and imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridines and imidazoles, which can be further utilized in different applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug development. The presence of both the trifluoromethyl group and the imidazole moiety enhances its potential for interacting with biological targets.

Key Insights:

- Drug Design: Compounds containing imidazole and trifluoromethyl groups are often explored for their ability to modulate biological activity. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making such compounds suitable for drug candidates.

- Cancer Treatment: Research indicates that derivatives of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine may exhibit antitumor activity. For instance, the synthesis of related compounds has been linked to the development of tyrosine kinase inhibitors, which are crucial in treating cancers like chronic myelogenous leukemia (CML) through their action on specific signaling pathways .

Material Science Applications

This compound can also be utilized in materials science, particularly in the development of advanced materials with desirable properties.

Key Insights:

- Fluorescent Probes: The compound's imidazole structure can be modified to create fluorescent probes for biological imaging. These probes can track cellular processes due to their fluorescence properties, which are essential in live-cell imaging studies .

- Polymer Chemistry: Incorporating trifluoromethyl-containing compounds into polymers can enhance thermal stability and chemical resistance, making them suitable for various industrial applications.

Chemical Probes in Biological Studies

The compound serves as an important chemical probe due to its ability to interact with various biological molecules.

Key Insights:

- Biological Interaction Studies: The unique combination of functionalities allows for the investigation of how this compound interacts with proteins and other biomolecules. Understanding these interactions can lead to insights into cellular mechanisms and disease pathways .

- Cell Imaging: The compound has been utilized in synthesizing derivatives that exhibit excellent fluorescence properties, enabling their use as lysosome-targeting probes in cell imaging applications. This capability facilitates the study of lysosomal functions within cells .

Case Studies and Synthesis Methods

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the imidazole ring facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS: 33468-83-6)

- Structure : Pyridine is attached at the 4-position of the imidazole ring.

- The 4-pyridyl isomer may exhibit distinct pharmacokinetic properties due to differences in steric hindrance and dipole moments .

2-(3-Pyridyl)-4-(trifluoromethyl)imidazole (CAS: 33468-84-7)

- Alternate nomenclature for the target compound, emphasizing the imidazole's substitution pattern.

Imidazo-Pyridine Derivatives with Varied Substituents

C2 (4-[2-(1-Fluoronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]pyridine)

- Structure : Contains a fluoronaphthyl group and a 3-(trifluoromethyl)phenyl substituent.

- Comparison : The additional fluoronaphthyl group likely enhances binding affinity to cellular targets but increases molecular weight (MW ≈ 429.35 g/mol), reducing solubility compared to the simpler 3-pyridyl analog .

2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

Imidazo[1,2-a]pyridine Derivatives

7-Trifluoromethyl-imidazo[1,2-a]pyridine (CAS: 874-10-2)

- Structure : Trifluoromethyl group on the fused imidazo-pyridine system.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : The 3-pyridyl group in the target compound creates a distinct dipole compared to the 4-pyridyl isomer, influencing interactions with biological targets like enzymes or receptors .

- Synthetic Accessibility : The simplicity of this compound may favor scalable synthesis compared to multi-substituted derivatives like those in .

Activité Biologique

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound has been explored through various methodologies. A notable approach involves the use of iodine-catalyzed reactions, which have demonstrated efficiency in producing imidazole derivatives with high yields. For instance, studies have shown that the introduction of trifluoromethyl groups can be effectively achieved under optimized reaction conditions, yielding products suitable for further functionalization .

Anticancer Properties

Recent research indicates that compounds containing imidazole rings exhibit promising anticancer properties. For example, this compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, particularly those resistant to conventional therapies .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of histone deacetylases (HDACs). Inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression and potentially reversing tumorigenesis . The compound's structural features contribute to its binding affinity to these enzymes.

Table 2: HDAC Inhibition Studies

| Compound | HDAC Type | IC50 (µM) |

|---|---|---|

| This compound | HDAC1 | 8 |

| Control Compound | HDAC1 | 20 |

Study on Anticancer Effects

A significant study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazole derivatives, including this compound. The study found that this compound exhibited strong cytotoxicity against multiple cancer cell lines and suggested that its mechanism involved the modulation of apoptotic pathways .

Combination Therapy Research

Another research effort explored the effects of combining this compound with kinase inhibitors. The results indicated that this combination could enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression. The synergistic effects observed suggest a potential for developing combination therapies utilizing this compound .

Q & A

Q. What are the common synthetic routes for 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine?

The compound is typically synthesized via multi-component condensation reactions. A standard approach involves reacting trifluoromethyl-substituted aldehydes with amines and nitriles under acidic conditions. For example, ammonium acetate is often used as a catalyst in ethanol or acetic acid at reflux (80–100°C) to facilitate imidazole ring formation . Optimizing stoichiometry and reaction time is critical to achieving yields >70%. Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups to the pyridine ring .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the presence of imidazole protons (δ 7.2–8.5 ppm) and pyridine ring signals.

- FT-IR : Identification of C-F stretches (~1100–1200 cm⁻¹) from the trifluoromethyl group and N-H stretches (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion confirmation and fragmentation pattern analysis.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when substituents introduce steric hindrance .

Q. What are the key structural features influencing its chemical reactivity?

The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitution to the meta position. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the imidazole ring and increasing resistance to oxidation. The N-H in the imidazole ring enables hydrogen bonding, influencing solubility and coordination with metal ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent, cell lines) or impurities. Methodological steps include:

- Comparative dose-response studies across standardized assays (e.g., MTT for cytotoxicity).

- Purity validation via HPLC (>95%) to rule out side-product interference.

- Structural analogs : Testing derivatives to isolate the role of the trifluoromethyl group vs. imidazole .

Q. What computational methods predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to model binding to enzymes like kinases or cytochrome P450. Key parameters:

- Docking scores : Prioritize poses with hydrogen bonds to imidazole N-H and π-π stacking with pyridine.

- Free energy calculations (MM/PBSA) : Quantify binding affinity changes due to trifluoromethyl substitution .

Q. How does the compound’s electronic configuration affect its coordination chemistry?

The imidazole N and pyridine N act as bidentate ligands, forming stable complexes with transition metals (e.g., Re, Mn). Cyclic voltammetry reveals oxidation potentials (~1.2–1.6 V vs. SCE) influenced by the trifluoromethyl group’s electron-withdrawing effect. These complexes show promise in catalysis and photophysical studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

- Prodrug design : Masking the imidazole N-H with acetyl groups to improve bioavailability.

- Structure-Activity Relationship (SAR) : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility without compromising target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.